

A Comparative Analysis of Triphenylphosphonium-Based Compounds on Estrogen Receptor Activity

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Compound of Interest		
Compound Name:	Decyltriphenylphosphonium bromide	
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A comprehensive review of available data on triphenylphosphonium (TPP)-based compounds reveals a complex and varied impact on estrogen receptor (ER) activity. While initial studies on prominent mitochondria-targeted TPP compounds indicated a lack of direct estrogenic effects, recent findings with novel TPP derivatives suggest potential for indirect modulation of ER-positive cancer cell viability. This guide provides a comparative summary of the experimental data and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Early investigations into the estrogenic potential of mitochondria-targeted antioxidants, such as SkQ1 and C12TPP, have consistently shown that these compounds do not act as agonists for the estrogen receptor α (ER α).[1][2][3] In stark contrast to 17 β -estradiol (E2), these TPP-based molecules failed to induce proliferation in ER-positive MCF-7 breast cancer cells or activate transcription of estrogen-responsive genes.[1][2][3] However, a recent 2025 study on a new series of alkyl triphenylphosphonium dipterocarpol derivatives has demonstrated significant cytotoxic activity against MCF-7 cells, with molecular docking studies suggesting a potential antagonistic interaction with ER α .[4][5][6][7] This highlights a critical distinction: while some TPP compounds are inert in terms of direct estrogenic signaling, others may exert anti-cancer effects in ER-positive cells through mechanisms that may involve the estrogen receptor.



Comparative Data on TPP-Based Compounds

The following tables summarize the quantitative data from key studies on the effects of various TPP-based compounds on ER-positive cell lines.

Compoun d	Cell Line	Assay	Concentr ation	Result	Conclusi on	Referenc e
SkQ1	MCF-7	Cell Proliferatio n	0.2 - 20 nM	No increase in proliferatio n	Not an ERα agonist	[1],[2],[3]
C12TPP	MCF-7	Cell Proliferatio n	0.2 - 20 nM	No increase in proliferatio n	Not an ERα agonist	[1],[2],[3]
SkQ1	MCF-7	ERE- Luciferase	20 nM	No increase in luciferase activity	Not an ERα agonist	[1],[3]
C12TPP	MCF-7	ERE- Luciferase	20 nM	No increase in luciferase activity	Not an ERα agonist	[1]
SkQ1	MCF-7	Real-Time PCR	Not specified	No significant upregulatio n of GREB1, TFF1, COX6, IGFBP4	Not an ERα agonist	[1]

Table 1: Summary of Studies on Mitochondria-Targeted TPP Compounds.



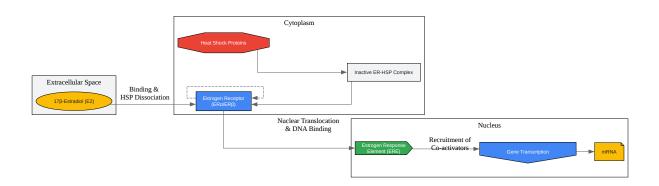
Compound	Cell Line	Assay	IC50 Value (μM)	Potential Mechanism	Reference
Alkyl TPP Dipterocarpol Derivative 1	MCF-7	Cytotoxicity	1.84 - 24.72 (range for 6 derivatives)	ERa antagonist (based on docking)	[4],[5],[6],[7]
Alkyl TPP Dipterocarpol Derivative 2	MCF-7	Cytotoxicity	2.13	ERa antagonist (based on docking)	[4],[5]
Alkyl TPP Dipterocarpol Derivative 4	MCF-7	Cytotoxicity	1.84	ERa antagonist (based on docking)	[4],[5]

Table 2: Cytotoxic Activity of Novel TPP-Dipterocarpol Derivatives.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

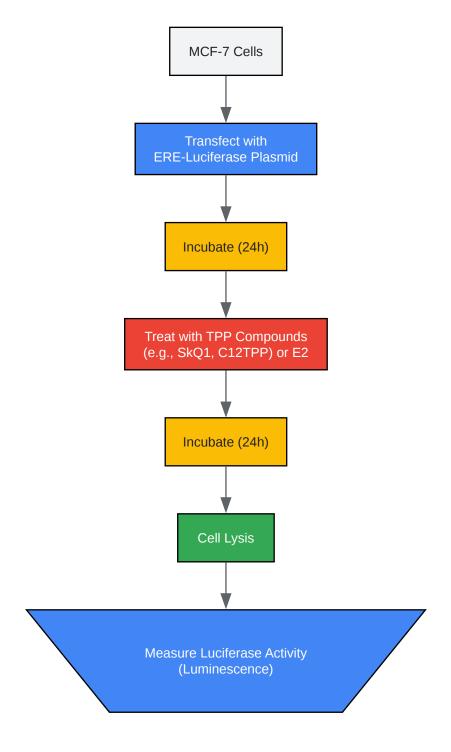




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Caption: Classical estrogen receptor signaling pathway.





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Caption: Workflow for ERE-luciferase reporter assay.

Detailed Experimental Protocols Cell Culture and Reagents



- Cell Lines: ER-positive human breast adenocarcinoma MCF-7 cells and ER-negative MDA-MB-231 cells were utilized in the cited studies.[1]
- Culture Conditions: Cells were maintained in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere. For experiments, phenol-red-free DMEM with charcoal-stripped FBS was used to eliminate external estrogenic effects.[2]
- Compounds: SkQ1, C12TPP, and SkQR1 were synthesized as bromide salts. 17 β -Estradiol (E2) served as a positive control and fulvestrant as an ER α antagonist.[2]

Cell Proliferation Assay (Resazurin Assay)

- MCF-7 cells were seeded in 96-well plates at a density of approximately 5,000 cells per well.
- After 24 hours, the medium was replaced with phenol-red-free medium containing the test compounds (e.g., SkQ1, C12TPP at 0.2 to 20 nM) or controls (E2, fulvestrant).[1][2]
- Cells were incubated for 48 hours.[6]
- Resazurin solution was added to each well, and cells were incubated for a further 2-4 hours.
- Fluorescence was measured to determine cell viability, which is proportional to the conversion of resazurin to the fluorescent resorufin by metabolically active cells.

ERE-Luciferase Reporter Gene Assay

- MCF-7 cells were transiently transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid (e.g., ERE3–Luc).[1][3]
- 24 hours post-transfection, the cells were treated with the TPP-based compounds, E2 (positive control), or E2 plus fulvestrant (antagonist control).[1]
- Following another 24-hour incubation period, the cells were lysed.[1]
- Luciferase activity in the cell lysates was measured using a luminometer. The luminescence signal is directly proportional to the transcriptional activity of the ER. Luminescence was normalized to the total protein content.[1]





Real-Time PCR for Estrogen-Responsive Genes

- MCF-7 cells were treated with SkQ1, E2, fulvestrant, or a combination for a specified period.
- Total RNA was extracted from the cells using standard methods.
- cDNA was synthesized from the RNA templates.
- Quantitative real-time PCR was performed using primers specific for estrogen-dependent genes such as GREB1, TFF1, COX6, and IGFBP4.[1]
- Gene expression levels were normalized to a housekeeping gene, and the relative changes in mRNA levels were calculated.

Conclusion

The interaction of TPP-based compounds with the estrogen receptor is not uniform and appears to be highly dependent on the specific molecular structure. While widely used mitochondria-targeted antioxidants like SkQ1 and C12TPP do not exhibit direct estrogenic or anti-estrogenic activity, newer TPP derivatives are emerging as cytotoxic agents in ER-positive breast cancer cells, with in silico evidence pointing towards ER α as a potential target.[4][5][7] These findings open a new avenue for the development of mitochondria-targeted cancer therapies that may also leverage the hormonal vulnerabilities of certain tumors. Further research is required to elucidate the precise mechanism of action of these novel cytotoxic TPP compounds and to validate their interaction with the estrogen receptor through direct binding assays.

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